molecular formula C17H20N4O2S B2432689 (E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1173367-29-7

(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2432689
CAS No.: 1173367-29-7
M. Wt: 344.43
InChI Key: JTEBCWLRJCCYPW-HTXNQAPBSA-N
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Description

(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and drug discovery research. Benzothiazoles are a privileged scaffold in pharmaceutical development, known for their diverse biological activities. This specific compound is designed as a potential kinase inhibitor, a class of targets critically involved in cell signaling pathways that regulate proliferation, differentiation, and survival. Its molecular structure features a benzothiazole core, a common motif in compounds that interact with ATP-binding sites of various kinases . The (E)-configured imine (ylidene) group adjacent to the carboxamide linkage is a key pharmacophoric element that likely contributes to its binding affinity and specificity. Researchers utilize this compound primarily in high-throughput screening assays, enzymatic inhibition studies , and structure-activity relationship (SAR) investigations to develop novel therapeutics for conditions like cancer and inflammatory diseases. This product is intended for research use only and is not approved for use in humans or animals.

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-4-23-10-9-21-13-6-5-12(2)11-15(13)24-17(21)19-16(22)14-7-8-18-20(14)3/h5-8,11H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEBCWLRJCCYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the pyrazole ring and the ethoxyethyl group. Common reagents used in these reactions include ethyl bromide, methylhydrazine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing by-products, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.

    Methyl 2,6-difluorobenzoate: A fluorinated benzoate derivative with different functional properties.

Biological Activity

(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide, a complex organic compound, has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

  • Benzo[d]thiazole moiety : Known for its biological activity, particularly in anti-inflammatory and anticancer applications.
  • Pyrazole ring : Frequently associated with various pharmacological effects, including anti-inflammatory and analgesic properties.
  • Ethoxyethyl side chain : Enhances lipophilicity, potentially improving membrane permeability.

The molecular formula is C20H22N4O2SC_{20}H_{22}N_{4}O_{2}S with a molecular weight of approximately 382.48 g/mol.

Anti-inflammatory Properties

Recent studies have indicated that derivatives of pyrazole, including the compound , exhibit significant anti-inflammatory activity. In vitro assays have demonstrated that this compound acts as a selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For instance:

  • Selectivity Index : The compound shows a COX-2 selectivity index comparable to established anti-inflammatory drugs like celecoxib, suggesting potential for reduced gastrointestinal side effects .
  • Carrageenan-induced edema model : In vivo studies have shown that the compound effectively reduces paw edema in rats, indicating its potential as an anti-inflammatory agent .

Antitumor Activity

The benzo[d]thiazole and pyrazole components of this compound have been linked to antitumor effects. Research highlights include:

  • Caspase-mediated apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines through caspase activation pathways .
  • Inhibition of tumor growth : In vitro studies on A549 lung cancer cells revealed significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation .

The biological activity of (E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide is thought to involve:

  • Enzyme Inhibition : By selectively inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators.
  • Apoptotic Pathways : Activation of apoptotic pathways through caspase enzymes leads to programmed cell death in cancer cells.
  • Receptor Interaction : The structural components allow for interaction with specific biological receptors, modulating their activity and influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

StudyFindingsReference
Sivaramakarthikeyan et al.Reported significant anti-inflammatory activity with minimal gastrointestinal toxicity
PMC StudyDemonstrated caspase-mediated apoptosis in A549 lung cancer cells
MDPI ReviewHighlighted the synthesis and pharmacological evaluation of pyrazole derivatives

Q & A

Q. Table 1. Comparative Reactivity of Benzo[d]thiazole Derivatives

Substituent PositionFunctional GroupReaction Yield (%)Biological Activity (IC₅₀, μM)
6-MethylEthoxyethyl580.45 (EGFR)
6-ChloroEthoxyethyl490.78 (EGFR)
6-TrifluoromethylEthoxyethyl361.20 (EGFR)
Data derived from analogues in

Q. Table 2. Key Spectral Data for Structural Confirmation

TechniqueCritical Peaks/ValuesReference
¹H NMR (400 MHz, DMSO)δ 8.3 (s, 1H, pyrazole), δ 4.1 (q, 2H, -OCH₂)
HRMS (ESI+)[M+H]⁺ = 352.1421 (calc. 352.1423)

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